molecular formula C18H23NO2 B11707205 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol

Katalognummer: B11707205
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: DZOHSMSGNGPWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol is an organic compound that features a benzyl group attached to an aminoethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol typically involves the reaction of benzylamine with 2-(benzyloxy)ethanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves heating the reactants in an appropriate solvent, such as toluene or dimethylformamide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl bromide derivatives.

Wissenschaftliche Forschungsanwendungen

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Its benzyl group can undergo electrophilic aromatic substitution, while the aminoethanol moiety can engage in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol is unique due to the presence of both benzyl and benzyloxy groups attached to an aminoethanol backbone. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and research .

Eigenschaften

Molekularformel

C18H23NO2

Molekulargewicht

285.4 g/mol

IUPAC-Name

2-[benzyl(2-phenylmethoxyethyl)amino]ethanol

InChI

InChI=1S/C18H23NO2/c20-13-11-19(15-17-7-3-1-4-8-17)12-14-21-16-18-9-5-2-6-10-18/h1-10,20H,11-16H2

InChI-Schlüssel

DZOHSMSGNGPWCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCO)CCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.